molecular formula C15H14Cl2N2O4S B2432691 2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-95-1

2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2432691
CAS No.: 338405-95-1
M. Wt: 389.25
InChI Key: DBRMACNVDSDIFR-UHFFFAOYSA-N
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Description

2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C15H14Cl2N2O3S. It is known for its unique structure, which includes a sulfamate group, a chloroaniline moiety, and a chlorophenyl group.

Preparation Methods

The synthesis of 2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with 4-chloroaniline to form an intermediate, which is then reacted with N,N-dimethylsulfamoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Scientific Research Applications

2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate include other sulfamate derivatives and chloroaniline-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

[2-chloro-4-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-3-10(9-13(14)17)15(20)18-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMACNVDSDIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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